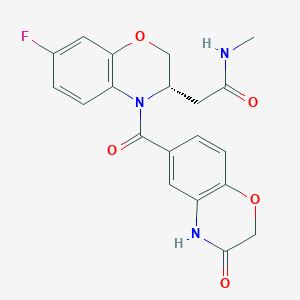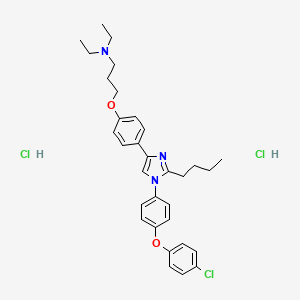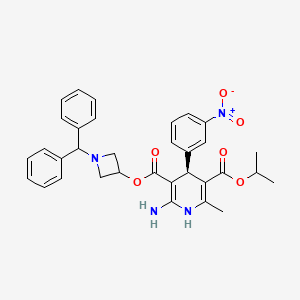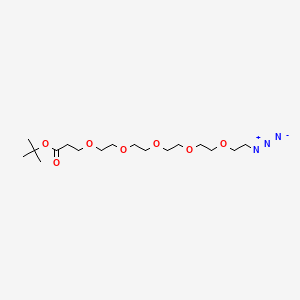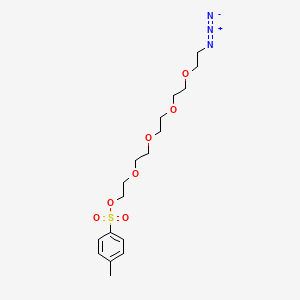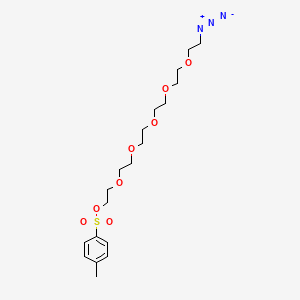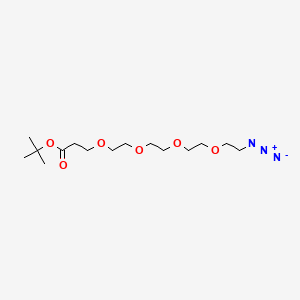
Ester de tert-butyle d'azido-PEG4
Vue d'ensemble
Description
Azido-PEG4-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a t-butyl ester moiety. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The azide group is highly reactive and can participate in click chemistry reactions, making this compound valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
Azido-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Azido-PEG4-t-butyl ester is a click chemistry linker . The primary targets of this compound are molecules containing alkyne, BCN, and DBCO . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions .
Mode of Action
The azide group in Azido-PEG4-t-butyl ester is reactive towards its targets (alkyne, BCN, DBCO) via a process known as Click Chemistry . This interaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The formation of the triazole linkage via Click Chemistry is a key step in the biochemical pathway influenced by Azido-PEG4-t-butyl ester . This reaction enables efficient and specific conjugation of derivatized molecules in biological samples . The downstream effects of this pathway include the formation of stable complexes that can be used in various research and therapeutic applications .
Pharmacokinetics
The pharmacokinetics of Azido-PEG4-t-butyl ester are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This spacer increases the solubility of the compound in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively .
Result of Action
The primary result of the action of Azido-PEG4-t-butyl ester is the formation of a stable triazole linkage with its targets . This linkage is formed via Click Chemistry, a highly efficient and specific reaction . The formation of this linkage can enable the conjugation of various molecules, leading to diverse molecular and cellular effects depending on the specific application .
Action Environment
The action of Azido-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the reactivity of the azide group towards its targets can be affected by the pH of the environment, with acidic conditions being necessary for the deprotection of the t-butyl protected carboxyl group . Additionally, the solubility of the compound in aqueous media can influence its efficacy and stability .
Analyse Biochimique
Biochemical Properties
Azido-PEG4-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The azide group in Azido-PEG4-t-butyl ester is highly reactive towards alkynes, strained cyclooctynes, and phosphine-labeled molecules, enabling efficient and specific conjugation of derivatized molecules in biological samples . This reactivity is harnessed in click chemistry, where Azido-PEG4-t-butyl ester forms stable triazole linkages with alkyne-containing molecules . The t-butyl ester moiety can be deprotected under acidic conditions, allowing for further functionalization .
Cellular Effects
Azido-PEG4-t-butyl ester influences various cellular processes by facilitating the conjugation of biomolecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Azido-PEG4-t-butyl ester involves its azide group reacting with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click chemistry . These reactions result in the formation of stable triazole linkages, which are resistant to metabolic degradation . Additionally, Azido-PEG4-t-butyl ester can participate in Staudinger ligation with phosphine-labeled molecules, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azido-PEG4-t-butyl ester can change over time. The compound is generally stable when stored at -20°C, but its reactivity may decrease if exposed to ambient temperatures for extended periods . Long-term studies have shown that Azido-PEG4-t-butyl ester maintains its functionality in vitro, but its stability and reactivity can be influenced by the storage conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of Azido-PEG4-t-butyl ester in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity . At higher doses, Azido-PEG4-t-butyl ester may exhibit toxic effects, including cellular stress and apoptosis . It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing adverse effects.
Metabolic Pathways
Azido-PEG4-t-butyl ester is involved in metabolic pathways that include its conjugation with biomolecules via click chemistry . The compound interacts with enzymes and cofactors that facilitate these reactions, such as copper ions in CuAAC . The resulting triazole linkages are metabolically stable, ensuring that the labeled biomolecules retain their functionality over time .
Transport and Distribution
Within cells and tissues, Azido-PEG4-t-butyl ester is transported and distributed based on its hydrophilic PEG spacer . This spacer enhances the solubility of the compound in aqueous environments, allowing it to diffuse efficiently through cellular compartments. The azide group enables specific targeting and conjugation with biomolecules, influencing the localization and accumulation of Azido-PEG4-t-butyl ester within cells .
Subcellular Localization
Azido-PEG4-t-butyl ester exhibits specific subcellular localization depending on the targeting signals and post-translational modifications of the conjugated biomolecules . The compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on the nature of the conjugated molecules. This localization can affect the activity and function of Azido-PEG4-t-butyl ester, enabling precise control over its biochemical interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG4-t-butyl ester is typically synthesized through a multi-step process. The synthesis involves the introduction of the azide group and the t-butyl ester moiety into the PEG backbone. The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a halide) is replaced by an azide ion. The t-butyl ester moiety is introduced through esterification reactions, where a carboxylic acid group reacts with t-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of Azido-PEG4-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. .
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-S-PEG4-t-butyl ester: Contains a similar PEG backbone with an azide group and a t-butyl ester moiety, but with a different spacer length and additional sulfur atom.
Azido-PEG4-Boc: Similar PEG derivative with an azide group and a Boc (tert-butoxycarbonyl) protecting group instead of a t-butyl ester.
Uniqueness
Azido-PEG4-t-butyl ester is unique due to its specific combination of an azide group and a t-butyl ester moiety, along with a PEG spacer that enhances solubility. This combination allows for versatile applications in click chemistry, bioconjugation, and material science .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOGRGKKXWMJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190858 | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581066-04-8 | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581066-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


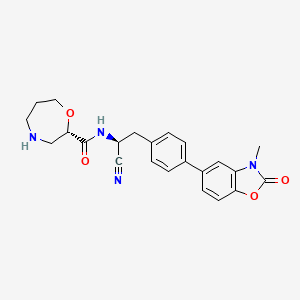
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
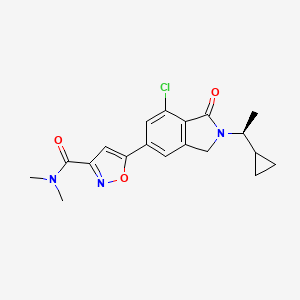

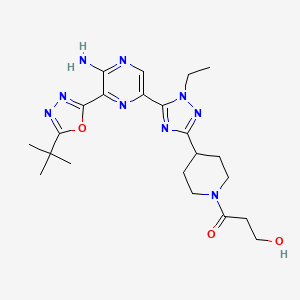
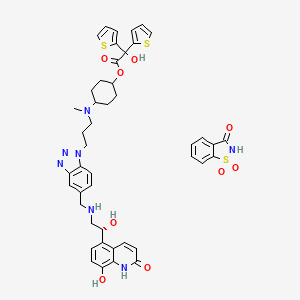
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
